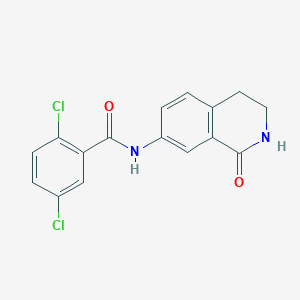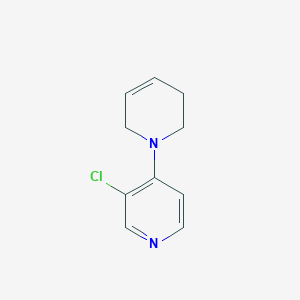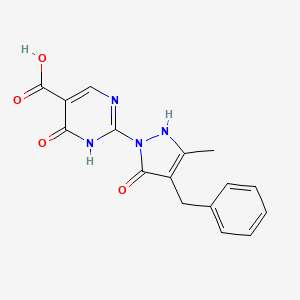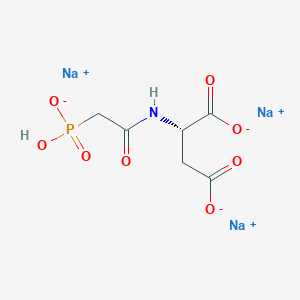![molecular formula C14H9ClF3NO2 B2717429 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2717429.png)
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMV665807 es un compuesto experimental que pertenece a la clase de las salicylanilidas. Ha mostrado una actividad significativa contra diversos patógenos, incluidos los responsables del micetoma y la equinococosis . Este compuesto se está explorando por su potencial en la reutilización de fármacos, particularmente en el tratamiento de enfermedades tropicales desatendidas .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para MMV665807 no se detallan ampliamente en la literatura disponible. Se sabe que MMV665807 se obtuvo del Medicines for Malaria Venture (MMV) Malaria Box de acceso abierto . El compuesto se sintetiza mediante técnicas de síntesis orgánica estándar, que implican la formación de la estructura de salicylanilida . Los métodos de producción industrial para MMV665807 no se han documentado explícitamente, ya que todavía se encuentra en la etapa experimental.
Análisis De Reacciones Químicas
MMV665807 experimenta varias reacciones químicas, que incluyen:
Oxidación y Reducción: La actividad del compuesto es independiente de la química redox, como lo indica su efectividad contra patógenos sin un grupo nitro.
Reacciones de Sustitución: Los reactivos y condiciones comunes para estas reacciones no se especifican en la literatura.
Productos Mayores: Los productos primarios formados a partir de estas reacciones son derivados de la estructura de salicylanilida, que conservan la actividad biológica del compuesto original.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción exacto de MMV665807 no se comprende completamente. los estudios sugieren que interfiere con procesos biológicos esenciales en los patógenos. Por ejemplo, se ha observado que causa alteraciones estructurales en los protoscoleces, lo que indica un modo de acción distinto en comparación con otros fármacos como el praziquantel . La actividad del compuesto es independiente de la química redox, lo que sugiere que se dirige a diferentes vías moleculares .
Comparación Con Compuestos Similares
MMV665807 se compara con otros compuestos similares, particularmente dentro de la clase de las salicylanilidas:
La singularidad de MMV665807 radica en su modo de acción distinto y su potencial para tratar enfermedades tropicales desatendidas sin depender de la química redox .
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMVIBKEICGPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2717352.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2717354.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)




![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)
